molecular formula C13H24N2O3 B13901068 Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13901068
M. Wt: 256.34 g/mol
InChI Key: VFHJBNDFVGIHCI-ZRUFSTJUSA-N
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Description

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl ester group and a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the introduction of the tert-butoxycarbonyl group into the diazabicyclo octane core. This can be achieved through a series of organic reactions, including esterification and protection-deprotection strategies. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group, making the process more efficient and sustainable .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors offer advantages such as improved reaction control, scalability, and reduced waste generation. The use of flow microreactor systems in industrial settings can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Unique due to its specific structural features and functional groups.

    This compound analogs: Compounds with similar diazabicyclo octane cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl ester group and a diazabicyclo octane core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1

InChI Key

VFHJBNDFVGIHCI-ZRUFSTJUSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)CN1)O

Canonical SMILES

CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O

Origin of Product

United States

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